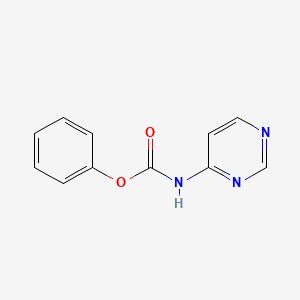
1-cyclopentyl-2-phenylethan-1-one
概要
説明
1-cyclopentyl-2-phenylethan-1-one is an organic compound with the molecular formula C13H16O It is characterized by a cyclopentyl group attached to a phenylethanone structure
準備方法
Synthetic Routes and Reaction Conditions: 1-cyclopentyl-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-cyclopentyl-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-cyclopentyl-2-phenylethan-1-one has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-cyclopentyl-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.
類似化合物との比較
1-Phenylethanone: Lacks the cyclopentyl group, making it less sterically hindered.
2-Cyclopentyl-1-phenylethanone: Similar structure but with different positioning of the cyclopentyl group.
1-Cyclopentyl-1-phenylethene: Contains a double bond, altering its reactivity and properties.
Uniqueness: 1-cyclopentyl-2-phenylethan-1-one is unique due to the presence of both a cyclopentyl group and a phenylethanone structure, which imparts distinct steric and electronic effects
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
1-cyclopentyl-2-phenylethanone |
InChI |
InChI=1S/C13H16O/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChIキー |
HRTOGRYKCYADLD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol](/img/structure/B8744594.png)

![3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8744600.png)








